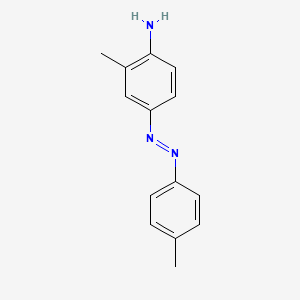

o-Toluidine, 4-(p-tolylazo)-

Description

Structure

3D Structure

Properties

CAS No. |

63980-18-7 |

|---|---|

Molecular Formula |

C14H15N3 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-methyl-4-[(4-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3/c1-10-3-5-12(6-4-10)16-17-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 |

InChI Key |

UIXXDYWWVXRLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for O Toluidine, 4 P Tolylazo

Classical Azo Coupling Reactions for o-Toluidine (B26562), 4-(p-tolylazo)- Synthesis

The most conventional and widely practiced method for synthesizing o-Toluidine, 4-(p-tolylazo)- is the azo coupling reaction. This two-step process involves the formation of a diazonium salt from an aromatic amine, which then acts as an electrophile in a substitution reaction with an electron-rich coupling agent. unb.ca

The synthesis begins with the diazotization of a primary aromatic amine, in this case, p-toluidine (B81030). This reaction is conducted in an ice-cold solution of a mineral acid, typically hydrochloric acid, with sodium nitrite (B80452) to form the p-tolyl diazonium salt. spcmc.ac.incuhk.edu.hk The diazonium cation (Ar-N₂⁺) is a weak electrophile. spcmc.ac.in

The reaction mechanism for diazotization involves the formation of nitrous acid (HNO₂) from sodium nitrite and the excess mineral acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (N=O⁺), which is the effective nitrosating agent. The free amine attacks the nitrosonium ion, leading to a cascade of proton transfers and water elimination to yield the diazonium ion. spcmc.ac.in

Once formed, the p-tolyl diazonium salt is immediately reacted with o-toluidine, which serves as the coupling component. As an activated aromatic ring, o-toluidine undergoes electrophilic substitution, typically at the para-position relative to the activating amino group, to form the final azo compound, o-Toluidine, 4-(p-tolylazo)-. ncert.nic.in

The success and yield of the azo coupling reaction are highly dependent on stringent control over reaction conditions. Temperature, pH, and solvent composition are critical parameters that must be optimized.

Temperature: Diazotization is an exothermic reaction, and the resulting diazonium salts are generally unstable at temperatures above 5°C. cuhk.edu.hk It is crucial to maintain the temperature between 0-5°C to prevent the decomposition of the diazonium salt, which could otherwise lead to the formation of phenolic by-products and a reduced yield. chegg.comgoogle.com The subsequent coupling reaction is also performed at low temperatures, typically below 20°C. google.com

pH Control: The pH of the reaction medium is a determining factor for both steps. Diazotization is carried out in a strongly acidic medium to ensure the formation of nitrous acid and the diazonium salt. spcmc.ac.in However, the coupling step requires a specific pH range. For coupling with aromatic amines like o-toluidine, the reaction is typically performed in a slightly acidic medium (pH 4-4.5). This is because at a lower pH, the concentration of the free amine (the reactive species) is reduced due to protonation, while at a higher pH, the diazonium salt may convert to a non-reactive diazotate. spcmc.ac.in

Solvent: While aqueous media are commonly used, the choice of solvent can influence reaction efficiency. Protic solvents such as ethanol have been shown to improve yields by stabilizing the diazonium ions through hydrogen bonding, which promotes a more efficient electrophilic substitution.

The table below summarizes the optimized conditions for the classical synthesis.

| Parameter | Optimal Condition | Rationale |

| Diazotization Temp. | 0-5 °C | Prevents decomposition of unstable diazonium salt. cuhk.edu.hkchegg.com |

| Coupling Temp. | < 20 °C | Ensures stability of reactants and products. google.com |

| Diazotization pH | Strongly Acidic (HCl) | Facilitates formation of the nitrosonium ion and diazonium salt. spcmc.ac.in |

| Coupling pH | Slightly Acidic (4-4.5) | Maximizes the concentration of the reactive free amine while maintaining diazonium salt stability. spcmc.ac.in |

| Solvent | Aqueous media, Ethanol | Ethanol can stabilize diazonium ions and improve yields. |

Mechanistic Insights into o-Toluidine, 4-(p-tolylazo)- Formation

The formation of o-Toluidine, 4-(p-tolylazo)- is a classic example of azo coupling, a two-stage process that first involves the creation of a diazonium salt, followed by a coupling reaction. This process is a cornerstone of synthetic organic chemistry for producing a vast array of azo compounds. nih.gov

Diazotization of p-Toluidine: The synthesis begins with the diazotization of a primary aromatic amine, in this case, p-toluidine. This reaction is typically carried out in a cold acidic solution, usually with hydrochloric acid and sodium nitrite, to produce the corresponding p-tolyldiazonium salt. askfilo.combyjus.com

Azo Coupling: The resulting diazonium salt is a weak electrophile that then reacts with an electron-rich aromatic compound, the coupling agent. organic-chemistry.orgwikipedia.org In this synthesis, o-toluidine serves as the coupling agent. The electrophilic diazonium ion attacks the activated aromatic ring of o-toluidine to form the final azo compound, o-Toluidine, 4-(p-tolylazo)-. nih.gov

Step-by-Step Mechanism:

The formation mechanism can be broken down into the following detailed steps:

Formation of the Nitrosonium Ion: In the acidic medium, sodium nitrite (NaNO₂) reacts with the acid (e.g., HCl) to form nitrous acid (HNO₂). Nitrous acid is then protonated by the excess acid, and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which is a potent electrophile. byjus.comcareers360.com

Nucleophilic Attack by p-Toluidine: The primary amino group (-NH₂) of p-toluidine, acting as a nucleophile, attacks the electrophilic nitrosonium ion. This results in the formation of an N-nitrosammonium ion.

Deprotonation and Tautomerization: The N-nitrosammonium ion undergoes deprotonation to yield an N-nitrosamine. This intermediate then tautomerizes to a diazohydroxide.

Formation of the Diazonium Ion: The diazohydroxide is protonated in the acidic solution, forming a good leaving group (water). The departure of a water molecule results in the formation of the stable p-tolyldiazonium ion. byjus.com

Electrophilic Aromatic Substitution (Azo Coupling): The p-tolyldiazonium ion then acts as the electrophile in the final step. It attacks the electron-rich benzene ring of o-toluidine. The amino (-NH₂) and methyl (-CH₃) groups of o-toluidine are activating and ortho-, para-directing. The coupling occurs at the para-position relative to the highly activating amino group, as this position is electronically favored and sterically less hindered than the ortho positions. organic-chemistry.orgwikipedia.org A proton is lost from the aromatic ring to restore aromaticity, yielding the final product, o-Toluidine, 4-(p-tolylazo)-.

Green Chemistry Principles in o-Toluidine, 4-(p-tolylazo)- Synthesis

Traditional methods for synthesizing azo dyes often involve harsh reaction conditions, the use of hazardous materials, and the generation of significant chemical waste. In response, the principles of green chemistry are being increasingly applied to develop more environmentally benign synthetic routes. mdpi.com

Solvent-Free Synthesis (Mechanochemistry):

One of the most promising green approaches is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together in a ball mill, often with minimal or no solvent. acs.org This technique, also known as grinding, can lead to higher yields, shorter reaction times, and a significant reduction in waste. rsc.org The diazotization and coupling reactions for azo dye synthesis have been successfully performed under solvent-free conditions, eliminating the need for volatile and often toxic organic solvents.

Interactive Data Table: Comparison of Solvent-Based vs. Mechanochemical Synthesis of Azo Dyes

| Parameter | Conventional Solvent-Based Method | Mechanochemical (Solvent-Free) Method | Green Advantage |

|---|---|---|---|

| Solvent Usage | High (e.g., water, ethanol, acetic acid) | None or minimal (Liquid-Assisted Grinding) | Reduces VOCs and hazardous waste |

| Reaction Time | Hours | Minutes to Hours | Increased efficiency, energy saving |

| Energy Consumption | Requires heating or cooling | Mechanical energy; often at room temperature | Lower energy footprint |

| Waste Generation | Significant aqueous and organic waste | Minimal | Improved atom economy, less pollution |

| Product Isolation | Often requires extraction and purification | Simpler work-up, often just washing | Reduced use of separation solvents |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This can lead to more efficient synthesis of azo dyes under milder conditions. researchgate.net Ultrasound has been shown to be effective in both the synthesis and degradation of azo dyes, highlighting its utility in promoting reactions involving these compounds. mdpi.com

Interactive Data Table: Effect of Ultrasound on Azo Dye Synthesis

| Reaction Parameter | Without Ultrasound | With Ultrasound Assistance |

|---|---|---|

| Reaction Time | ||

| Reaction Temperature | ||

| Product Yield | ||

| Energy Input |

Use of Solid Acid Catalysts:

To circumvent the use of corrosive and hazardous liquid acids like hydrochloric acid in the diazotization step, researchers have explored the use of solid acid catalysts. These catalysts are heterogeneous, meaning they are in a different phase from the reactants, which allows for easy separation and recycling. Examples include sulfonic acid functionalized magnetic nanoparticles and nano-γ-Al2O3/Ti(IV). rsc.orgresearchgate.net These solid acids can efficiently catalyze the reaction under milder, often solvent-free, conditions. researchgate.net

Chemical Reactivity and Mechanistic Investigations of O Toluidine, 4 P Tolylazo and Its Derivatives

Electrophilic Aromatic Substitution Reactions

The aromatic rings of o-Toluidine (B26562), 4-(p-tolylazo)- are susceptible to electrophilic aromatic substitution (EAS), with the reaction's rate and regioselectivity governed by the electronic effects of the existing substituents. The molecule contains two distinct aromatic rings for potential substitution.

Ring A: This ring is substituted with a powerful activating amino group (-NH₂), an activating methyl group (-CH₃), and the deactivating azo group (-N=N-). The amino group is a strong electron-donating group (EDG) and directs incoming electrophiles to the ortho and para positions relative to it. semanticscholar.org Similarly, the methyl group is a weaker EDG that also functions as an ortho, para-director. semanticscholar.org

Ring B: This ring is substituted with an activating methyl group (-CH₃) and the deactivating azo group.

| Ring | Substituent | Effect | Directing Influence |

|---|---|---|---|

| A (Amino- and Methyl-substituted) | -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para | |

| -N=N- (Azo) | Deactivating | Meta | |

| B (Methyl-substituted) | -CH₃ (Methyl) | Activating | Ortho, Para |

| -N=N- (Azo) | Deactivating | Meta |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally not a favorable reaction pathway for o-Toluidine, 4-(p-tolylazo)-. SNAr reactions typically require the aromatic ring to be electron-deficient, a condition usually met by the presence of one or more strong electron-withdrawing groups, such as a nitro group (-NO₂). The aromatic rings in o-Toluidine, 4-(p-tolylazo)- are substituted with electron-donating amino and methyl groups, which increase the electron density of the rings and thus disfavor attack by nucleophiles. While the azo group is electron-withdrawing, its effect is not potent enough to facilitate SNAr under normal conditions. Therefore, reactions involving the direct displacement of a leaving group from the aromatic ring by a nucleophile are not characteristic of this compound.

Oxidation Chemistry of o-Toluidine, 4-(p-tolylazo)-

The oxidation of o-Toluidine, 4-(p-tolylazo)- can occur at two primary sites: the amino group and the azo linkage. The specific products formed depend on the oxidant used and the reaction conditions. Oxidation of the amino group in toluidine derivatives can lead to the formation of polymers. atamanchemicals.com For example, the oxidation of p-toluidine (B81030) with hydrogen peroxide in the presence of a magnetite-supported zeolite catalyst yields 4,4'-dimethylazobenzene as the major product and 4,4'-dimethylazoxybenzene as a minor product. mdpi.com In the absence of the catalyst, the reaction is very slow and produces only the azoxy compound. mdpi.com The use of stronger oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can lead to the formation of trimers and tetramers of p-toluidine. mdpi.com

| Compound | Oxidant | Conditions | Observed Kinetics |

|---|---|---|---|

| o-Toluidine (with Aniline) | Ammonium Persulfate (APS) | Aqueous | First-order with respect to APS concentration. orientjchem.org |

| o-Toluidine | Periodate | Acetone-water medium | First-order with respect to both oxidant and substrate. mdpi.com |

Derivatives of toluidine can undergo oxidative polymerization to form conjugated polymers. imt.siresearchgate.net The process is typically initiated by an oxidant, such as potassium dichromate or ammonium persulfate, in an acidic medium. imt.sinih.gov The polymerization mechanism is believed to proceed through the formation of radical cations at the nitrogen atom of the amino group. These radical cations then couple to form dimers, which are subsequently re-oxidized and coupled with other monomers or oligomers to propagate the polymer chain. The structure of the resulting polymer is influenced by the position of substituents on the aniline (B41778) ring. nih.gov For o-Toluidine, 4-(p-tolylazo)-, the bulky tolylazo group would likely introduce significant steric hindrance, potentially affecting the polymerization rate and the final structure and molecular weight of the polymer compared to unsubstituted o-toluidine.

Reduction Chemistry of the Azo Linkage

A characteristic reaction of azo compounds is the reductive cleavage of the nitrogen-nitrogen double bond (-N=N-). This reaction breaks the molecule into two primary aromatic amines. For o-Toluidine, 4-(p-tolylazo)-, this cleavage results in the formation of o-toluidine and p-toluidine. This reaction is historically significant for the structural elucidation of azo dyes and is relevant in the context of their metabolism and environmental degradation. Common reducing agents used for this transformation include sodium dithionite (Na₂S₂O₄), tin(II) chloride in hydrochloric acid (SnCl₂/HCl), and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C).

| Reactant | Reducing Agent/Conditions | Product 1 | Product 2 |

|---|---|---|---|

| o-Toluidine, 4-(p-tolylazo)- | Sodium Dithionite (Na₂S₂O₄) | o-Toluidine | p-Toluidine |

| SnCl₂ / HCl | o-Toluidine | p-Toluidine | |

| H₂ / Pd/C | o-Toluidine | p-Toluidine |

The mechanism of reductive cleavage of the azo bond depends on the reducing agent employed.

With Metal Hydrides or Dissolving Metals (e.g., SnCl₂/HCl): The reaction proceeds through a series of single-electron transfer (SET) and protonation steps. The azo group is sequentially protonated and reduced. This process first forms a hydrazo intermediate (Ar-NH-NH-Ar'). Further reduction and protonation lead to the cleavage of the N-N single bond, ultimately yielding the two corresponding primary amines after workup.

With Catalytic Hydrogenation: The mechanism involves the adsorption of the azo compound onto the surface of the metal catalyst (e.g., Palladium). Molecular hydrogen also adsorbs onto the surface and is cleaved into reactive hydrogen atoms. These atoms are then transferred stepwise to the nitrogen atoms of the azo linkage, again likely proceeding through a hydrazo intermediate before the N-N bond is cleaved to release the two amine products.

Halogenation Kinetics and Mechanisms of o-Toluidine-Related Compounds

The reaction is typically an electrophilic substitution process that results in halogenated products. iosrjournals.org For aromatic amines, the amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In o-toluidine, the presence of both the amino and methyl groups influences the substitution pattern. Studies using N-chloro-p-toluene sulphonamide (CAT) as a chlorinating agent have shown that the reaction order depends on the substrate. For instance, the reaction is first order with respect to o-toluidine but shows a fractional order for aniline and p-toluidine. iosrjournals.org This suggests a mechanism involving the formation of a complex between the substrate and the halogenating agent. iosrjournals.org

The general mechanism for electrophilic aromatic halogenation proceeds through the formation of a sigma complex (also known as an arenium ion) followed by deprotonation to restore aromaticity. geeksforgeeks.org The reactivity order among related amines is often p-toluidine > o-toluidine > aniline, indicating the influence of the electron-donating methyl group on the reaction rate. iosrjournals.org

In the context of azo compounds like o-Toluidine, 4-(p-tolylazo)-, the azo group acts as a deactivating group, while the amino and methyl groups are activating. Halogenation of azobenzenes with strong electron-donating substituents, such as an amino group, can proceed via electrophilic aromatic substitution even without a catalyst. beilstein-journals.orgnih.gov The substitution typically occurs at the ortho position relative to the electron-donating group. beilstein-journals.orgnih.gov Another potential mechanism involves the initial protonation of the azo group, which facilitates a nucleophilic addition of a halide ion to the aromatic ring, followed by prototropic shifts. publish.csiro.au

Table 1: Kinetic Data for Chlorination of Aromatic Amines with CAT

| Substrate | Order in Substrate | Order in Chlorinating Agent | Relative Reactivity |

|---|---|---|---|

| Aniline | Fractional | First | Lower |

| o-Toluidine | First | First | Intermediate |

| p-Toluidine | Fractional | First | Higher |

Source: Data derived from kinetic studies on halogenation of aromatic amines. iosrjournals.org

Photochemical Reactivity and Isomerization Processes

Photochromism in Related Azobenzene Systems

Azobenzene and its derivatives are well-known for their photochromic properties, undergoing reversible trans-cis (or E/Z) isomerization upon irradiation with light. wikipedia.org This process forms the basis of their application in molecular switches and optical materials. smolecule.com The more stable trans isomer can be converted to the cis isomer by irradiation with UV light, which corresponds to the π-π* transition. wikipedia.org The reverse process, from cis back to trans, can be induced by irradiation with visible light (often blue light), corresponding to the n-π* transition, or it can occur thermally in the dark. wikipedia.org

For aminoazobenzenes, the substitution pattern significantly affects the absorption spectra of the two isomers. In some cases, the absorption bands of the trans and cis isomers overlap, allowing a single wavelength of visible light to induce both forward and reverse isomerization. wikipedia.org Under such illumination, these molecules can continuously cycle between the two isomeric states. wikipedia.org The introduction of substituents, such as the amino and methyl groups in o-Toluidine, 4-(p-tolylazo)-, modifies the electronic properties and therefore the wavelengths required for isomerization.

The isomerization process can be influenced by the molecule's environment. For instance, the attachment of a p-aminoazobenzene derivative to ZrO2 nanoparticle thin films has been shown to more than double the thermal isomerization rate compared to its rate in a fluid solution. researchgate.net

Table 2: General Photoisomerization Properties of Azobenzene Derivatives

| Process | Trigger | Wavelength Region | Electronic Transition |

|---|---|---|---|

| trans to cis | Light | Ultraviolet (UV) | π-π* |

| cis to trans | Light | Visible (e.g., Blue) | n-π* |

| cis to trans | Heat | Dark | Thermal Relaxation |

Source: General characteristics of azobenzene photoisomerization. wikipedia.org

Photodegradation Pathways and By-product Formation

While isomerization is a reversible photochemical process, azo dyes can also undergo irreversible photodegradation, breaking down into smaller, often colorless molecules. mdpi.com This process is of significant environmental concern but is also harnessed in photocatalytic methods for treating wastewater containing these dyes. ijrrjournal.com

The photodegradation of azo dyes is often initiated by UV radiation, which has enough energy to break the chemical bonds within the dye molecule. mdpi.com The chromophoric azo bond (–N=N–) is a primary target, and its cleavage leads to the formation of various aromatic amines. mdpi.com For o-Toluidine, 4-(p-tolylazo)-, cleavage of the azo bond would be expected to produce aminotoluenes and related compounds.

The degradation process is often mediated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated during photocatalysis (e.g., using TiO₂ or ZnO). researchgate.netresearchgate.net These radicals can attack the dye molecule at various positions, leading to a complex mixture of intermediate by-products. researchgate.net Initial steps often involve hydroxylation of the aromatic rings, followed by ring-opening to form low-molecular-weight carboxylic acids, and ultimately mineralization to CO₂, water, and inorganic ions. researchgate.netresearchgate.net

Studies on the photodegradation of o-toluidine have been conducted using various semiconductor photocatalysts under both UV and solar irradiation. researchgate.net The degradation pathways can be complex, leading to a variety of by-products before complete mineralization is achieved. researchgate.net

Acid-Base Equilibria and Protonation/Deprotonation Studies

Aminoazobenzene compounds possess multiple sites that can be protonated, leading to interesting acid-base equilibria. The primary sites for protonation are the nitrogen atoms of the azo bridge and the nitrogen atom of the amino group. wikipedia.orgacs.org Azobenzene itself is a weak base, with a pKa of -2.95 for protonation at one of the azo nitrogens. wikipedia.org

In 4-aminoazobenzene derivatives, there is a complex equilibrium between different protonated forms. Protonation can occur at the β-nitrogen of the azo group (the nitrogen atom further from the amino-substituted ring) or at the amino group itself. acs.org Spectroscopic studies, including Resonance Raman and NMR, have been used to investigate these equilibria. acs.orgacs.org

Protonation of the azo bridge significantly alters the electronic structure of the molecule, leading to a red-shift (bathochromic shift) in the absorption spectrum. acs.org This results in a visible color change, a property utilized in acid-base indicators. rsc.org The protonated species is often described as having significant azonium-hydrazone tautomeric character. acs.org The stability of the protonated forms and the position of the equilibrium are highly dependent on the solvent and the specific substituents on the aromatic rings. acs.org For instance, the use of acids can drastically lower the thermal barrier for Z-to-E isomerization by destabilizing the N=N double bond in the protonated state. acs.org

The reversible protonation and deprotonation in response to environmental changes, such as moisture in exhaled breath, has been demonstrated in films containing aminoazobenzene derivatives and organic acids, leading to observable color changes. rsc.org

Table 3: Potential Protonation Sites in Aminoazobenzene Derivatives

| Site | Consequence of Protonation | Spectroscopic Effect |

|---|---|---|

| Azo-Bridge Nitrogen | Formation of an azonium ion; potential azo-hydrazone tautomerism | Significant red-shift in absorption spectrum |

| Amino Group Nitrogen | Formation of an ammonium ion | Minor changes in absorption spectrum |

Source: General principles of aminoazobenzene protonation. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation of O Toluidine, 4 P Tolylazo

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For azo compounds like o-Toluidine (B26562), 4-(p-tolylazo)-, the UV-Vis spectrum is characterized by distinct absorption bands that correspond to transitions within its extensive chromophoric system.

The chromophore of o-Toluidine, 4-(p-tolylazo)- is primarily composed of the azo group (-N=N-) conjugated with the two substituted benzene rings. This extended π-system is responsible for the compound's color. The electronic spectrum typically displays two main absorption bands:

π → π* transition: This high-intensity band, usually observed in the ultraviolet region, is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are π-orbitals. This transition involves the entire conjugated system of the molecule. For similar aminoazobenzene dyes, this transition is a significant feature of their absorption spectra.

n → π* transition: A lower-intensity band, often appearing in the visible region, is assigned to the transition of a non-bonding electron from one of the nitrogen atoms in the azo group to an antibonding π* orbital. This transition is characteristic of the azo functional group.

The presence of electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups on the phenyl rings, influences the energy of these transitions and, consequently, the absorption maxima (λmax). These substituents can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted azobenzene.

The position of the absorption maxima in the UV-Vis spectrum of o-Toluidine, 4-(p-tolylazo)- can be influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. Generally, polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a shift in the absorption maximum. For many aminoazobenzene dyes, a bathochromic shift is observed with increasing solvent polarity.

Table 1: Hypothetical UV-Vis Absorption Maxima of o-Toluidine, 4-(p-tolylazo)- in Various Solvents

| Solvent | Polarity Index | λmax (π → π) (nm) | λmax (n → π) (nm) |

| n-Hexane | 0.1 | 395 | 450 |

| Dichloromethane | 3.1 | 402 | 458 |

| Acetone | 5.1 | 408 | 465 |

| Ethanol | 5.2 | 412 | 470 |

| Dimethyl Sulfoxide | 7.2 | 415 | 475 |

Note: The data in this table is illustrative and based on general trends for similar azo dyes. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman)

The FT-IR spectrum of o-Toluidine, 4-(p-tolylazo)- would exhibit characteristic absorption bands corresponding to its various functional groups:

N-H stretching: The amino group (-NH₂) typically shows one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

N=N stretching: The azo group stretching vibration is often weak in the infrared spectrum but can be found in the 1400-1450 cm⁻¹ region. This band is often more prominent in the Raman spectrum.

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-N stretching: The stretching vibration of the aryl carbon-nitrogen bond is typically observed in the 1250-1350 cm⁻¹ range.

C-H bending (aromatic): Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene rings.

Table 2: Characteristic FT-IR Absorption Bands for o-Toluidine, 4-(p-tolylazo)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300-3500 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H (-CH₃) | C-H stretch | 2850-2960 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Azo (-N=N-) | N=N stretch | 1400-1450 |

| Aryl C-N | C-N stretch | 1250-1350 |

| Aromatic C-H | C-H o.o.p. bend | 700-900 |

Note: o.o.p. denotes out-of-plane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of o-Toluidine, 4-(p-tolylazo)- would show distinct signals for the different types of protons in the molecule:

Aromatic protons: The protons on the two benzene rings would appear as a series of multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on their position relative to the amino, methyl, and azo substituents.

Amino protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Methyl protons: The protons of the two methyl groups (-CH₃) would each give rise to a singlet in the upfield region, likely between 2.0 and 2.5 ppm.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbons of the methyl groups would appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for o-Toluidine, 4-(p-tolylazo)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.0 | 115 - 155 |

| Amino N-H | Variable (broad singlet) | - |

| Methyl C-H | 2.0 - 2.5 | 15 - 25 |

Note: These are predicted chemical shift ranges and actual experimental values may differ.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for understanding the connectivity and spatial relationships within the o-Toluidine, 4-(p-tolylazo)- molecule. While one-dimensional (1D) NMR provides initial information on the chemical environments of the nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular framework.

Two-Dimensional (2D) NMR Spectroscopy

For a molecule with multiple aromatic protons like o-Toluidine, 4-(p-tolylazo)-, 1D ¹H NMR spectra can exhibit complex, overlapping multiplets. 2D NMR techniques resolve these ambiguities by spreading the signals across two frequency axes. longdom.orgwikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). longdom.orgwikipedia.org In a COSY spectrum of the target molecule, cross-peaks would appear between the signals of adjacent aromatic protons on both the o-toluidine and p-tolyl rings, allowing for the establishment of their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹J coupling). wikipedia.orgyoutube.com It is a powerful tool for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each C-H bond in the molecule would be represented by a single cross-peak in the HSQC spectrum.

Solid-State NMR (SS-NMR)

Solid-state NMR provides information about the molecule's structure and dynamics in the solid phase. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural data. For azo dyes, SS-NMR can be used to study polymorphism (the existence of different crystal forms), molecular conformation, and intermolecular interactions, such as hydrogen bonding. The technique can distinguish between crystallographically inequivalent molecules in the unit cell, which would appear as a single species in solution NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for o-Toluidine, 4-(p-tolylazo)- * Note: These are estimated values based on substituent effects and data from related structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| p-tolyl -CH₃ | ~2.4 | ~21.5 |

| o-toluidine -CH₃ | ~2.2 | ~17.5 |

| o-toluidine -NH₂ | ~4.0 (broad) | - |

| Aromatic Protons (Toluidine Ring) | 6.8 - 7.8 | 115 - 150 |

| Aromatic Protons (Tolyl Ring) | 7.2 - 7.8 | 122 - 152 |

| Aromatic Carbons (C-N, C-N=N) | - | 140 - 155 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). enovatia.com This precision allows for the determination of a unique elemental formula, distinguishing it from other formulas that might have the same nominal mass. nih.govyoutube.com

For o-Toluidine, 4-(p-tolylazo)-, the molecular formula is C₁₄H₁₅N₃. Using the masses of the most abundant isotopes (¹²C, ¹H, and ¹⁴N), the theoretical monoisotopic mass can be calculated with high precision. missouri.edu An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis.

Table 2: High-Resolution Mass Spectrometry Data for Molecular Formula Verification

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅N₃ |

| Ion Formula | [C₁₄H₁₆N₃]⁺ |

| Theoretical Exact Mass (Monoisotopic) | 225.12660 Da |

| Theoretical m/z of [M+H]⁺ | 226.13442 Da |

| Required Mass Accuracy | < 5 ppm |

In addition to molecular weight determination, mass spectrometry can be used to fragment the molecule and analyze the resulting product ions. This technique, known as tandem mass spectrometry (MS/MS), provides a "fingerprint" of the molecule that is invaluable for structural confirmation. nih.govrsc.orgrsc.org The fragmentation of the protonated molecule [C₁₄H₁₅N₃+H]⁺ can be induced by collision-induced dissociation (CID).

The fragmentation of aromatic amines and azo compounds follows predictable pathways. hnxb.org.cnwhitman.edu For o-Toluidine, 4-(p-tolylazo)-, key fragmentation processes would include:

Cleavage of the Azo Group: The N=N bond can cleave, though more commonly, the C-N bonds adjacent to the azo group will break. This would lead to the formation of tolyl and toluidine-related cations.

Formation of Aryldiazonium Cations: Homolytic or heterolytic cleavage of the C-N bonds linking the aromatic rings to the azo group is a common pathway. This would result in characteristic ions such as the p-tolyldiazonium cation (m/z 105) and the o-tolyldiazonium cation (m/z 105), as well as the corresponding aminotolyl radical or cation.

Fragmentation of the Toluidine Ring: Following initial cleavages, the aromatic amine portion can undergo further fragmentation, such as the loss of small neutral molecules like HCN, which is characteristic of aniline (B41778) derivatives. whitman.eduwhitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of o-Toluidine, 4-(p-tolylazo)- *

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure / Origin |

| 226.1 | [M+H]⁺: Protonated molecular ion |

| 120.1 | [C₇H₆N₂]⁺: Benzenediazonium, methyl- ion |

| 107.1 | [C₇H₉N]⁺: Toluidine cation |

| 105.1 | [C₇H₅N₂]⁺: Diazotoluene cation from cleavage |

| 91.1 | [C₇H₇]⁺: Tropylium ion from fragmentation of the tolyl group |

X-ray Diffraction (XRD) and Crystal Structure Analysis

While a specific crystal structure for o-Toluidine, 4-(p-tolylazo)- is not publicly documented, analysis of related azobenzene structures provides significant insight into its expected geometry. wikipedia.orgroyalsocietypublishing.orgmdpi.com Azobenzene derivatives typically adopt a thermodynamically stable trans configuration about the N=N double bond, which results in a more linear and planar molecular shape. mdpi.com This planarity is favored by the extended π-electron system that spans both aromatic rings and the azo bridge.

The analysis would reveal:

Bond Lengths and Angles: Precise measurements of the N=N double bond, the C-N single bonds, and the C-C bonds within the aromatic rings. The N=N bond length is expected to be characteristic of an azo linkage (~1.25 Å).

Molecular Planarity: The dihedral angles between the two aromatic rings would be determined. A high degree of planarity is expected, although minor twisting can occur due to steric hindrance from the ortho-methyl group or crystal packing forces. mdpi.com

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.orgrsc.org Understanding these interactions is crucial for explaining the physical properties of the solid material. For o-Toluidine, 4-(p-tolylazo)-, the key interactions would be:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. rsc.orgcdnsciencepub.com In the crystal lattice, it is highly probable that N-H···N hydrogen bonds would form, where the acceptor is the nitrogen atom of an azo group or the amino group of a neighboring molecule. mdpi.com These interactions are directional and play a significant role in organizing the molecules into specific motifs, such as chains or dimers. rsc.orgrsc.org

C-H···π Interactions: Weaker hydrogen bonds involving aromatic C-H groups as donors and the π-system of an adjacent ring as an acceptor may also be present, further stabilizing the crystal structure. researchgate.net

The interplay of these forces dictates the final crystal symmetry and density.

Electron Microscopy (SEM, TEM) for Morphological Characterization

For instance, SEM analysis of poly-o-toluidine films has revealed a uniform and smooth surface morphology, often with some granular aggregation. jasco-global.com These studies describe a globular morphology with prominent, distributed globules, each showing a single cluster morphology. ijraw.com The films are generally observed to be compact in their bulk, without significant holes or porosity. jasco-global.com Such analyses are crucial in understanding the surface topography and particle distribution of materials, which can influence their application in areas like biosensors and conductive matrices. jasco-global.com

TEM, on the other hand, provides information about the internal structure of materials. For nano-composite materials incorporating poly-o-toluidine, TEM has been used to characterize the size and distribution of nanoparticles within the polymer matrix. jasco-global.com While no specific TEM data for o-Toluidine, 4-(p-tolylazo)- has been found, this technique would be invaluable in determining its crystalline structure, identifying any lattice defects, and visualizing its nanoscale features.

The expected data from such analyses, were they to be performed on o-Toluidine, 4-(p-tolylazo)-, would be compiled into tables summarizing key morphological parameters.

Table 1: Hypothetical SEM Morphological Data for o-Toluidine, 4-(p-tolylazo)-

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Particle Shape | The geometric form of the individual particles. | Crystalline, irregular, or amorphous aggregates. |

| Particle Size Distribution | The range and average size of the particles. | Potentially in the micrometer to nanometer range. |

| Surface Topography | The surface features of the particles. | Smooth, rough, or faceted surfaces. |

| Aggregation | The extent to which particles clump together. | Could range from isolated particles to large agglomerates. |

Table 2: Hypothetical TEM Structural Data for o-Toluidine, 4-(p-tolylazo)-

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Crystallinity | The degree of structural order in the material. | Crystalline, polycrystalline, or amorphous. |

| Lattice Fringes | Spacing between atomic planes in a crystal. | Would provide information on the crystal lattice parameters. |

| Nanoscale Features | Any structural details at the nanometer level. | Presence of domains, grain boundaries, or defects. |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in the study of chiral molecules. These techniques measure the differential absorption and refraction of left and right circularly polarized light, respectively, providing information about the stereochemical arrangement of atoms in a molecule. pg.edu.pl

A thorough review of the scientific literature did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of o-Toluidine, 4-(p-tolylazo)-. Therefore, no specific CD or ORD data for such derivatives can be presented. However, the principles of these techniques and their application to other chiral azo compounds can be discussed to illustrate their potential utility.

Azo dyes can be made chiroptical by introducing a chiral center into their molecular structure. The resulting chiral azo compounds can then be studied using CD and ORD spectroscopy to determine their absolute configuration and to investigate conformational changes. The azo group itself can become a chromophore that contributes to the chiroptical signal, particularly if it is part of a conjugated system that is perturbed by the chiral center. rsc.org

In a typical study of a chiral azo compound, the CD spectrum would show positive or negative Cotton effects in the regions of the electronic transitions of the chromophore. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information and is related to the CD spectrum through the Kronig-Kramers transforms. pg.edu.pl

Should chiral derivatives of o-Toluidine, 4-(p-tolylazo)- be synthesized in the future, chiroptical spectroscopy would be an essential tool for their characterization. The data obtained would likely be presented in a tabular format.

Table 3: Hypothetical CD/ORD Data for a Chiral Derivative of o-Toluidine, 4-(p-tolylazo)-

| Spectroscopic Technique | Parameter | Wavelength (nm) | Observed Value | Interpretation |

|---|---|---|---|---|

| Circular Dichroism (CD) | Molar Ellipticity [θ] (deg·cm²/dmol) | λmax | Positive or negative value | Indication of absolute configuration at the chiral center. |

| Optical Rotatory Dispersion (ORD) | Molar Rotation [Φ] (deg) | λ | Positive or negative value | Determination of optical rotation at a specific wavelength. |

Non Biological Applications and Functional Materials Derived from O Toluidine, 4 P Tolylazo

Applications in Dye Chemistry and Pigments

The primary and most established application of o-Toluidine (B26562), 4-(p-tolylazo)- lies within the realm of dye chemistry. As an azo dye, its molecular structure is characterized by the presence of an azo group (-N=N-) connecting two substituted aromatic rings. This extended system of conjugated double bonds is responsible for the compound's ability to absorb specific wavelengths of visible light, thereby imparting color to materials.

Development of Novel Colorants for Textiles and Industrial Materials

o-Toluidine, 4-(p-tolylazo)- and related toluidine-based azo dyes are integral to the manufacturing of colorants for a wide array of products. The precursors, o-toluidine and p-toluidine (B81030), are key intermediates in the synthesis of a vast range of azo dyes and pigments used to color textiles, paints, and plastics. chemiis.comnih.gov The chemical structure of these dyes allows for strong adherence to fabric fibers, resulting in vibrant and long-lasting colors. Research in this area focuses on modifying the dye's molecular structure to enhance properties such as colorfastness, brilliance, and resistance to fading from light, washing, and chemical exposure. The specific shade and intensity of the color can be fine-tuned by altering the substituent groups on the aromatic rings, which modifies the electronic properties of the molecule and, consequently, its light-absorption spectrum.

Exploration in Ink and Coating Formulations

The utility of toluidine-based azo dyes extends to the formulation of inks and industrial coatings. dntb.gov.ua In this context, the dye must exhibit good solubility and stability in the chosen solvent or binder system. For printing inks, properties like high color strength, viscosity, and appropriate drying times are crucial. In coatings, the pigment's ability to disperse evenly and resist environmental degradation is paramount. o-Toluidine, 4-(p-tolylazo)- serves as a precursor for pigments that are used in these applications, providing bright and durable coloration for printed materials and protective or decorative coatings. chemiis.com

Functional Polymers and Materials Science

While o-Toluidine, 4-(p-tolylazo)- is a significant dye, advanced functional material applications often utilize its chemical precursor, o-toluidine, to synthesize the conducting polymer Poly(o-toluidine). This polymer is a derivative of the well-studied polyaniline and possesses unique electronic and physical properties suitable for various advanced applications. ijraw.com

Synthesis and Characterization of Poly(o-toluidine) and Related Conducting Polymers

Poly(o-toluidine) (PTOL) is synthesized through the chemical or electrochemical oxidative polymerization of the o-toluidine monomer. scielo.brresearchgate.net In a typical chemical synthesis, o-toluidine is oxidized using an oxidizing agent like ammonium peroxydisulfate in an acidic medium, such as hydrochloric acid (HCl). scielo.brresearchgate.net The polymerization process involves the formation of radical cations from the o-toluidine monomers, which then couple to form dimers and subsequently longer polymer chains. scielo.br The resulting polymer, a greenish-black precipitate, is a conducting material. ijraw.com

The properties of the synthesized PTOL, such as molecular weight, crystallinity, and electrical conductivity, are highly dependent on the reaction conditions. Key parameters that can be varied during synthesis include the monomer-to-oxidant molar ratio, temperature, and the nature of the acidic medium.

| Monomer:Oxidant (M:O) Ratio | Reaction Yield (%) | Molecular Weight (Mw) | Crystallinity (%) |

|---|---|---|---|

| 4:1 | Low | Higher | Higher |

| 2:1 | Moderate | Intermediate | Intermediate |

| 1:1 | High | Lower | Lower |

| 0.66:1 | High | Lower | Lower |

Characterization of PTOL is performed using various analytical techniques. Infrared spectroscopy (FTIR) confirms the chemical structure of the polymer, while X-ray diffraction (XRD) is used to assess its crystallinity. researchgate.net Scanning electron microscopy (SEM) reveals the surface morphology of the polymer film. ijraw.com

Application in Organic Light-Emitting Diodes (OLEDs), Field-Effect Transistors (FETs), and Sensors

Poly(o-toluidine), as a conducting polymer, is a promising material for use in various organic electronic devices. ijraw.com Its electrical properties make it suitable for applications in OLEDs, FETs, and chemical sensors. ijraw.comresearchgate.net In OLEDs, conducting polymers can be used as a hole injection or transport layer, facilitating the movement of charge carriers within the device to improve efficiency. The ease of synthesis and processability of PTOL make it an attractive alternative to other materials in the fabrication of flexible and lightweight electronic components. ijraw.com

The sensitivity of the polymer's conductivity to its environment also makes it an excellent candidate for sensor applications. When exposed to certain chemicals, the polymer's electronic structure can be altered, leading to a measurable change in its electrical resistance. This principle is utilized in developing sensors for various analytes. researchgate.net

Nanocomposite Ion-Exchangers for Water Treatment and Environmental Remediation

A significant application of poly(o-toluidine) is in the development of nanocomposite materials for environmental purposes. By integrating the organic conducting polymer with inorganic materials like zirconium(IV) molybdophosphate or zirconium(IV) iodovanadate, a new class of hybrid organic-inorganic ion-exchangers can be created. biorxiv.org These composites are synthesized using a sol-gel method, where the poly(o-toluidine) gel is mixed with the inorganic precipitate. biorxiv.orgmdpi.com

The resulting nanocomposite material combines the mechanical and chemical stability of the polymer with the high ion-exchange capacity and thermal stability of the inorganic component. biorxiv.orgmdpi.com These materials have shown high efficiency in removing heavy metal ions, such as Pb2+, from contaminated water. biorxiv.org The combination of properties also leads to good electrical conductivity and antimicrobial activity, making them highly suitable for water purification and environmental remediation efforts. biorxiv.orgmdpi.com Furthermore, research has demonstrated that polymer nanocomposites can be effective in the adsorptive removal of azo dyes from wastewater, highlighting a functional link back to the parent dye class. dntb.gov.uamdpi.com

| Nanocomposite Material | Ion-Exchange Capacity for Na+ (meq/g) | Primary Selectivity |

|---|---|---|

| POT/Zr(IV) molybdophosphate | 4.60 | Pb2+ |

| POT/Zr(IV) iodovanadate | 4.84 | Pb2+ |

Chemical Sensors and Probes

While direct research on o-Toluidine, 4-(p-tolylazo)- as a chemical sensor is not extensively documented, the broader class of azo dyes and toluidine-based polymers demonstrates significant promise in this field. The inherent electronic and structural properties of these compounds make them suitable candidates for the development of various sensing platforms.

Azo dyes are widely recognized for their application as chromogenic probes. mdpi.com Their utility stems from their straightforward synthesis, structural versatility, and the ability to produce distinct color changes visible to the naked eye upon interaction with specific analytes. mdpi.comnih.gov This colorimetric response is a key feature for the development of sensors for metal cations, anions, and pH. mdpi.comnih.govresearchgate.net For instance, certain azo dyes exhibit a noticeable color shift from light yellow to pink in the presence of metal ions like Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺ in a solution. mdpi.com Similarly, novel sensors for fluoride ions have been developed based on azo dyes, showing a distinct color change from pale yellow to pink upon detection. nih.gov

The sensing mechanism in these azo dye-based sensors is often attributed to the formation of a complex between the analyte and the dye molecule, which alters the electronic properties of the azo compound and results in a shift in its UV-Vis absorption spectrum. nih.gov This change in light absorption is perceived as a change in color.

Furthermore, polymers derived from o-toluidine, such as poly-o-toluidine, have been investigated for their use in gas sensors. Thin films of poly-o-toluidine composites have shown sensitivity to various gas vapors, including ammonia, hydrogen sulfide, and hydrogen chloride. icm.edu.pl The interaction with gas molecules induces changes in the optical absorption and electrical resistance of the polymer film, enabling their detection. icm.edu.pl The incorporation of nanoparticles into these polymer films can enhance their sensitivity and surface area. icm.edu.pl

Given these characteristics of related compounds, it is plausible that o-Toluidine, 4-(p-tolylazo)- could be functionalized to act as a selective and sensitive chemical sensor. Its azo-benzenoid structure provides the necessary chromophore for colorimetric sensing, and the presence of amino and methyl groups could be tailored for specific analyte binding.

Corrosion Inhibition in Industrial Systems

Azo compounds and toluidine derivatives have demonstrated significant efficacy as corrosion inhibitors for metals, particularly for mild steel in acidic environments. peacta.orgnih.gov These organic compounds function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes the corrosive process. peacta.org

The inhibition mechanism is primarily attributed to the presence of heteroatoms (such as nitrogen in the azo group and the amino group), aromatic rings, and π-electrons in the molecular structure. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metallic surface. The adsorption process can be influenced by the concentration of the inhibitor and the temperature of the system. peacta.orgresearchgate.net Generally, the inhibition efficiency increases with higher inhibitor concentrations. peacta.orgnih.govresearchgate.net

Studies on various azo dye compounds have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.orgresearchgate.net The adsorption of these inhibitors on the mild steel surface often follows the Langmuir adsorption isotherm. peacta.orgresearchgate.net

Research on copolymers of aniline (B41778) and o-toluidine has also indicated excellent corrosion protection properties. For example, a copolymer doped with p-toluene sulphonic acid exhibited a high inhibition efficiency of 96.6% at a concentration of 200 ppm. researchgate.net Similarly, poly(o-toluidine) has been investigated as a corrosion inhibitor in various formulations, including as an additive in paints. ekb.egbuaa.edu.cn When incorporated into paint coatings, these polymers can significantly enhance the corrosion protection efficiency. ekb.eg One study found that a paint formulation containing 3% poly(aniline-co-o-toluidine) inhibitor demonstrated a protection efficiency of up to 99.96% for mild steel. ekb.eg

The table below summarizes the inhibition efficiency of some azo compounds and toluidine derivatives as corrosion inhibitors for mild steel in acidic solutions, as reported in various studies.

| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Mono-, bis-, and tris-azo dyes | 1.0 M HCl | Varies | Increases with concentration | peacta.org |

| 4-(2-quinolinylazo)-catechol (AZN-1) | CO₂-saturated | 5 × 10⁻⁴ M | 91.0 - 98.3 | nih.gov |

| 4-(4-phenoxyphenylazo)-1-naphthol (AZN-2) | CO₂-saturated | 5 × 10⁻⁴ M | 91.0 - 98.3 | nih.gov |

| bis[5-(phenylazo)-2-hydroxybenzaldehyde]-4,4′-diaminophenylmethane (C1) | 1 M HCl in DMSO | 6 × 10⁻⁵ M | 64.37 | nih.gov |

| bis[5-(4-methylphenylazo)-2-hydroxybenzaldehyde]-4,4′-diaminophenylmethane (C2) | 1 M HCl in DMSO | 6 × 10⁻⁵ M | 87.27 | nih.gov |

| bis[5-(4-bromophenylazo)-2-hydroxybenzaldehyde]-4,4′-diaminophenylmethane (C3) | 1 M HCl in DMSO | 6 × 10⁻⁵ M | 55.47 | nih.gov |

| Poly(aniline-co-o-toluidine) with p-toluene sulfonic acid | Acidic medium | 200 ppm | 96.6 | researchgate.net |

| Poly(aniline-co-o-toluidine) in paint | Immersion test | 3% | 99.96 | ekb.eg |

These findings strongly suggest that o-Toluidine, 4-(p-tolylazo)- possesses the characteristic structural features of an effective corrosion inhibitor and warrants further investigation for applications in industrial systems to protect metallic infrastructure from corrosion.

Environmental Degradation Mechanisms and Fate of O Toluidine, 4 P Tolylazo

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a potential transformation pathway for o-Toluidine (B26562), 4-(p-tolylazo)-. Azo dyes are characterized by their chromophoric azo group (-N=N-), which readily absorbs light in the visible and UV spectrum. mdpi.com

In atmospheric environments, the compound is susceptible to rapid degradation. If released into the atmosphere, o-Toluidine, 4-(p-tolylazo)- is predicted to undergo a swift gas-phase reaction with photochemically produced hydroxyl radicals. nih.gov This reaction leads to a relatively short atmospheric half-life.

| Parameter | Value | Source |

| Estimated Atmospheric Half-life | 2.7 hours | PubChem nih.gov |

In aqueous systems, while many azo dyes exhibit a degree of stability against ultraviolet light, photocatalytic degradation can occur. mdpi.com This process typically involves the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which can attack the dye molecule. mdpi.com The degradation process leads to the cleavage of the azo bond, which is observed by the decrease in color intensity, and the subsequent breakdown of the resulting aromatic structures. mdpi.com

Biodegradation Mechanisms and Metabolite Identification in Environmental Matrices

Biodegradation is a major pathway for the transformation of o-Toluidine, 4-(p-tolylazo)- in the environment. The process is largely dependent on the redox conditions of the environmental matrix. Azo dyes are generally resistant to aerobic biodegradation; however, they are susceptible to breakdown under anaerobic (oxygen-deficient) conditions, which are common in sediments and certain wastewater treatment systems. sustainability-directory.comgsconlinepress.com

The key mechanism is the reductive cleavage of the azo bond (-N=N-). sustainability-directory.com This reaction is facilitated by various microorganisms, such as yeast, which can reduce the azo linkage. nih.gov This initial anaerobic step breaks the molecule into smaller aromatic amine metabolites. nih.gov These resulting amines may then be susceptible to further degradation under aerobic conditions, potentially leading to complete mineralization to carbon dioxide and water. nih.govresearchgate.net

The primary biodegradation pathway for o-Toluidine, 4-(p-tolylazo)- is the reductive cleavage of its azo bond. This biological reaction yields two primary aromatic amine products. nih.gov The identification of these cleavage products is critical, as their toxicity and environmental fate can differ significantly from the parent dye molecule.

Identified Cleavage Products:

o-Toluidine

2-Methyl-1,4-phenylenediamine (also known as 2,5-diaminotoluene)

The formation of these aromatic amines under anaerobic conditions is a primary concern, as many compounds in this class are known to be more toxic and potentially carcinogenic than the intact azo dye. sustainability-directory.comgsconlinepress.com

Sorption and Desorption Behavior in Environmental Compartments

The movement of o-Toluidine, 4-(p-tolylazo)- in the environment is heavily influenced by its sorption and desorption behavior. Due to its chemical structure and low water solubility, the compound exhibits a strong tendency to bind to soil and sediment particles, particularly to organic matter. nih.govchemicalbook.com

This high affinity for solid phases results in low mobility in terrestrial environments. nih.gov The compound's behavior is often predicted using its soil adsorption coefficient (Koc), which quantifies its tendency to partition between soil organic carbon and water. A high Koc value indicates that the chemical will be strongly adsorbed and thus less mobile. The octanol-water partition coefficient (Kow), another indicator of a substance's tendency to associate with organic phases, is also high for this class of compound. mst.dk

| Parameter | Value | Description | Source |

| Estimated Soil Adsorption Coefficient (Koc) | 1426 - 3236 | Indicates low to very low mobility in soil. | PubChem nih.gov |

| Estimated Octanol-Water Partition Coefficient (log Kow) | 4.92 (Calculated for 4-o-tolylazo-o-toluidine) | Indicates a high potential for sorption to organic matter. | Danish EPA mst.dk |

This strong sorption means that if released to soil, o-Toluidine, 4-(p-tolylazo)- is likely to remain in the upper soil layers with limited potential for leaching into groundwater. nih.gov

Transport and Transformation in Aquatic and Terrestrial Systems

In Terrestrial Systems: Transport is limited. The compound's high sorption affinity causes it to be strongly bound to soil particles, preventing significant movement through the soil column or leaching into groundwater. nih.gov Degradation will primarily occur via microbial action within the soil.

In the Atmosphere: Transport is also limited. Although it can be released to the air, its estimated short half-life of 2.7 hours suggests it will be degraded relatively quickly and not transported over long distances. nih.govnih.gov

In Aquatic Systems: Due to its very low water solubility and high sorption potential, o-Toluidine, 4-(p-tolylazo)- released into water bodies will not remain dissolved in the water column for long. mdpi.comnih.gov It will rapidly partition from the water to suspended solids and bottom sediments. sustainability-directory.com It is within these anaerobic sediments that the primary transformation process—reductive cleavage into aromatic amines—is most likely to occur. gsconlinepress.com These resulting amines can then be released back into the water column or undergo further degradation.

Theoretical and Computational Studies of O Toluidine, 4 P Tolylazo

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of o-Toluidine (B26562), 4-(p-tolylazo)-. These calculations offer a detailed picture of the molecule's electronic landscape and its reactivity.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals

The electronic structure of o-Toluidine, 4-(p-tolylazo)- is characterized by its delocalized π-system, which extends across the azobenzene core and the attached tolyl groups. DFT calculations are commonly employed to model this structure. The distribution of electron density, as well as the energies and shapes of the molecular orbitals, can be determined.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is typically localized on the electron-rich portions of the molecule, such as the amino-substituted ring, while the LUMO is often distributed over the electron-deficient azo bridge and the other aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter, as it influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Table 1: Calculated Frontier Orbital Energies for a Representative Azo Dye

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 3.44 |

Note: The values presented are illustrative for a similar aromatic azo compound and may vary for o-Toluidine, 4-(p-tolylazo)- based on the specific computational method and basis set used.

Prediction of Spectroscopic Properties (UV-Vis, NMR)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of o-Toluidine, 4-(p-tolylazo)-. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). The calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions characteristic of azo compounds. The π→π* transition, which is typically more intense, is associated with the delocalized π-system, while the weaker n→π* transition involves the non-bonding electrons of the nitrogen atoms in the azo group.

Furthermore, quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances.

Table 2: Predicted Spectroscopic Data for a Representative Azo Dye

| Spectroscopic Property | Predicted Value |

| λmax (UV-Vis) | 410 nm |

| ¹³C NMR Chemical Shift (Azo-Carbon) | 152 ppm |

| ¹H NMR Chemical Shift (Aromatic Proton) | 7.8 ppm |

Note: These values are representative and intended for illustrative purposes. Actual values for o-Toluidine, 4-(p-tolylazo)- would require specific calculations.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a means to explore the potential reaction pathways of o-Toluidine, 4-(p-tolylazo)-. By mapping the potential energy surface, researchers can identify stable intermediates and transition states for various chemical transformations. For azo dyes, a significant area of study is the mechanism of their degradation or transformation under different environmental conditions.

Transition state modeling allows for the determination of the energy barriers (activation energies) for these reactions. This information is crucial for understanding the kinetics of a reaction and predicting its feasibility. For instance, the mechanism of the reductive cleavage of the azo bond, a common degradation pathway, can be investigated by locating the transition state for the addition of a reducing agent to the nitrogen atoms.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Analysis and Dynamic Behavior

The presence of rotatable single bonds in o-Toluidine, 4-(p-tolylazo)-, such as the bonds connecting the aromatic rings to the azo bridge, allows for a degree of conformational flexibility. MD simulations can be used to explore the different possible conformations of the molecule and their relative energies. This analysis helps in identifying the most stable (lowest energy) conformation and understanding how the molecule might change its shape in different environments. The dynamic behavior, including the vibrational and rotational motions of different parts of the molecule, can also be studied.

Interactions with Solvents and Other Molecules

The behavior of o-Toluidine, 4-(p-tolylazo)- in solution is heavily influenced by its interactions with solvent molecules. MD simulations are an excellent tool for studying these interactions at a molecular level. By simulating the dye molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent molecules arrange themselves around the solute and form solvation shells.

These simulations can provide information on the strength of solute-solvent interactions, such as hydrogen bonding between the amino group and protic solvents. Understanding these interactions is important for predicting the solubility of the dye and how its properties, such as its absorption spectrum (solvatochromism), might change in different solvents. Furthermore, MD simulations can be used to model the interaction of the dye with other molecules, such as polymers or biological macromolecules, which is relevant for its various applications.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics provides the tools to manage and analyze chemical information, which is foundational for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

The reactivity and stability of o-Toluidine, 4-(p-tolylazo)- are dictated by its structural and electronic features. Computational methods can model these features to predict the compound's behavior. Key to this is the calculation of molecular descriptors, which are numerical representations of a molecule's properties.

Molecular Descriptors for o-Toluidine, 4-(p-tolylazo)-

A variety of molecular descriptors can be calculated to build QSAR models for predicting reactivity and stability. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.

The following table presents some computed descriptors for o-Toluidine, 4-(p-tolylazo)- obtained from the PubChem database. nih.gov These descriptors can serve as the basis for developing QSAR models.

| Descriptor | Value |

| Molecular Formula | C14H15N3 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 2-methyl-4-[(4-methylphenyl)diazenyl]aniline |

| InChI | InChI=1S/C14H15N3/c1-10-3-5-12(6-4-10)16-17-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 |

| InChIKey | UIXXDYWWVXRLMZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)C |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 225.126597491 |

| Monoisotopic Mass | 225.126597491 |

| Topological Polar Surface Area | 50.7 Ų |

| Heavy Atom Count | 17 |

| Formal Charge | 0 |

| Complexity | 256 |

QSAR models for related azo dyes have been developed to predict properties such as toxicity. dergi-fytronix.comresearchgate.netnih.govdergipark.org.trdergipark.org.tr For instance, the ecotoxicological properties of some azo dyes have been investigated using the OECD QSAR Toolbox, which allows for the prediction of toxicity based on the molecular structure. dergi-fytronix.comdergipark.org.tr Such models could be adapted to predict the reactivity and stability of o-Toluidine, 4-(p-tolylazo)- by correlating its structural descriptors with experimentally determined data.

Computational Design of Novel Derivatives

Computational methods are increasingly used to design novel chemical compounds with desired properties, a process known as in silico design. This approach can be applied to o-Toluidine, 4-(p-tolylazo)- to create derivatives with enhanced characteristics, such as improved stability, different colors, or specific biological activities.

The design process typically involves:

Scaffold Hopping and Functional Group Modification: Starting with the core structure of o-Toluidine, 4-(p-tolylazo)-, new derivatives can be generated by adding, removing, or replacing functional groups. For example, substituents could be added to the aromatic rings to modulate the electronic properties of the molecule.

Property Prediction: The properties of the newly designed virtual compounds are then predicted using computational models, such as QSAR or more advanced quantum mechanical calculations. This allows for the screening of a large number of potential derivatives without the need for their synthesis and experimental testing.

Selection of Candidates: Based on the predicted properties, the most promising candidates are selected for synthesis and experimental validation.

Application of Machine Learning in Chemical Research

Machine learning (ML) is a powerful tool that is revolutionizing chemical research. ML models can learn from large datasets of chemical information to make predictions about the properties and behavior of molecules. In the context of o-Toluidine, 4-(p-tolylazo)-, machine learning could be applied in several ways:

Prediction of Physicochemical Properties: ML models can be trained to predict a wide range of properties, such as absorption spectra, solubility, and thermal stability. For azo dyes, machine learning has been used to predict their maximum absorption wavelength (λmax). researchgate.netaip.org

Development of Predictive QSAR Models: Machine learning algorithms, such as random forests and support vector machines, can be used to build more accurate and robust QSAR models compared to traditional statistical methods.

Generative Models for Novel Compound Design: Advanced machine learning techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used to generate novel chemical structures with desired properties. These methods have the potential to accelerate the discovery of new azo dyes with tailored characteristics. uj.ac.za

Optimization of Synthesis Reactions: Machine learning can be used to predict the outcomes of chemical reactions and to optimize reaction conditions, leading to more efficient and sustainable synthesis routes. uj.ac.zauj.ac.za

The application of machine learning to azo dye research is an active area of investigation, with studies demonstrating its potential to accelerate the design and discovery of new functional molecules. uj.ac.zanih.gov While specific machine learning studies on o-Toluidine, 4-(p-tolylazo)- are yet to be published, the methodologies developed for other azo dyes could be readily applied to this compound.

Analytical Methodologies for the Detection and Quantification of O Toluidine, 4 P Tolylazo in Environmental and Industrial Matrices

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and analysis of o-Toluidine (B26562), 4-(p-tolylazo)-, particularly in complex matrices. Its high resolving power allows for the separation of the target analyte from interfering substances.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of aromatic amines and azo dyes. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode employed for these compounds. researchgate.net The separation is typically achieved on C8 or C18 columns, where the retention time can be controlled by adjusting the mobile phase composition, such as the ratio of acetonitrile to a buffered aqueous solution. helixchrom.comdcu.ie

For the analysis of toluidine isomers, mixed-mode columns combining reversed-phase and cation-exchange mechanisms can provide excellent separation. helixchrom.com The detection of o-Toluidine, 4-(p-tolylazo)- and related aromatic amines is commonly performed using UV-Vis or diode-array detectors (DAD), as these compounds possess strong chromophores. nih.govnih.gov

The following table summarizes typical HPLC conditions for the analysis of related toluidine compounds.

| Parameter | Condition |

| Column | Amaze SC (mixed-mode reversed-phase/cation-exchange) |

| Dimensions | 3.0 x 100 mm, 5 µm |

| Mobile Phase | 40% Acetonitrile with 40 mM Ammonium Formate (pH 3) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 275 nm |

| Analyte Example | o-Toluidine |

| Data sourced from HELIX Chromatography. helixchrom.com |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of volatile and semi-volatile aromatic amines that can be formed from the reductive cleavage of azo dyes like o-Toluidine, 4-(p-tolylazo)-. restek.com The analysis typically involves a solvent extraction of the analyte from the sample matrix, followed by direct injection or a derivatization step to enhance volatility and thermal stability.

A common derivatization agent is heptafluorobutyric acid anhydride (HFAA), which reacts with the amine group to form a more volatile derivative suitable for GC analysis with a sensitive electron capture detector (ECD). The mass spectrometer provides high selectivity and structural information, allowing for unambiguous identification of the analyte based on its mass spectrum.